2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of benzodiazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with benzyl chloride under acidic conditions.
Attachment of the Piperazine Ring: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The final step involves the acylation of the piperazine derivative with 2-fluorophenylacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzodiazole N-oxides, while reduction can lead to the formation of piperazine derivatives with reduced nitrogen atoms.
Scientific Research Applications
2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic applications, including as an anticancer agent and as a treatment for neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-chlorophenyl)acetamide
- 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-bromophenyl)acetamide
- 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O/c28-22-10-4-5-11-23(22)30-27(34)20-32-16-14-31(15-17-32)19-26-29-24-12-6-7-13-25(24)33(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEQPJZQFNPGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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